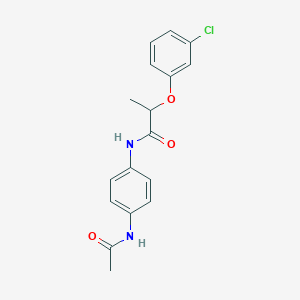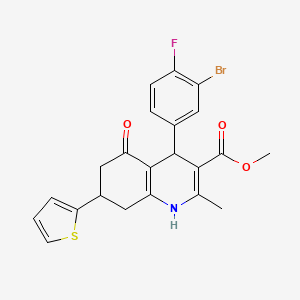
N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine;oxalic acid
Übersicht
Beschreibung
N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine;oxalic acid is a complex organic compound that combines the structural features of cyclohexanamine, naphthalene, and oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine typically involves multiple steps:
Formation of the Naphthalen-1-yloxyethyl Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the 2-naphthalen-1-yloxyethyl group.
N-methylation: The intermediate is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclohexanamine Introduction: The final step involves the reaction of the N-methylated intermediate with cyclohexanamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding naphthoquinones and cyclohexanone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted amines and naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.
Oxalic Acid Derivatives: Compounds containing the oxalic acid moiety but with different substituents.
Uniqueness
N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine is unique due to its combination of structural features from cyclohexanamine, naphthalene, and oxalic acid. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-20(17-10-3-2-4-11-17)14-15-21-19-13-7-9-16-8-5-6-12-18(16)19;3-1(4)2(5)6/h5-9,12-13,17H,2-4,10-11,14-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWCKXWZYMMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC2=CC=CC=C21)C3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4075187.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![1-[4-(2,4-Dimethylphenoxy)butyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4075198.png)
![(4-Methylphenyl)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075237.png)



![2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4075262.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4075270.png)
![[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone](/img/structure/B4075276.png)
![1-[4-(4-Iodophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4075280.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4075283.png)
